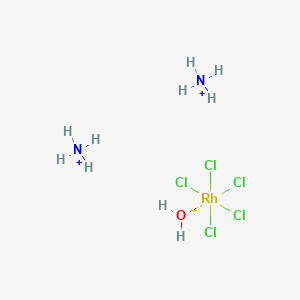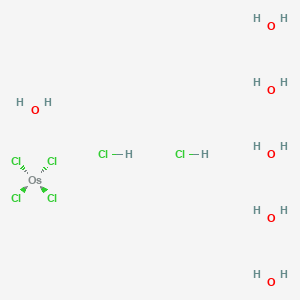
Ytterbium(III) hexafluoroacetylacetonate dihydrate, (99.9% Yb) (REO)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium(III) hexafluoroacetylacetonate dihydrate, (99.9% Yb) (REO) is an inorganic compound that consists of an atom of ytterbium (Yb) bound to six fluorine atoms and two acetylacetonate (CH3COCHCOCH3) ligands. It is a white, odorless, crystalline solid with a melting point of 120°C and a density of 2.6 g/cm3. Ytterbium(III) hexafluoroacetylacetonate dihydrate is an important reagent for the synthesis of various organic and inorganic compounds. It is also an important reagent for the preparation of ytterbium-containing complexes and materials.
Mécanisme D'action
Ytterbium(III) hexafluoroacetylacetonate dihydrate acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules, such as organic and inorganic compounds. The complexes formed by Ytterbium(III) hexafluoroacetylacetonate dihydrate can then be used for various scientific research applications.
Biochemical and Physiological Effects
Ytterbium(III) hexafluoroacetylacetonate dihydrate has no known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ytterbium(III) hexafluoroacetylacetonate dihydrate has several advantages for lab experiments. It is easy to synthesize and is relatively stable in aqueous solution. It can also be used for the synthesis of a variety of organic and inorganic compounds. The main limitation of Ytterbium(III) hexafluoroacetylacetonate dihydrate is that it is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for research involving Ytterbium(III) hexafluoroacetylacetonate dihydrate. One potential direction is to explore its use as a catalyst for the synthesis of complex organic molecules. Another potential direction is to explore its use in the synthesis of materials for use in photovoltaic cells and other energy-related applications. Additionally, further research could be done to explore its potential use as a reagent for the preparation of pharmaceuticals. Finally, research could also be done to explore its potential use in the synthesis of ytterbium-containing materials for use in medical imaging and other applications.
Méthodes De Synthèse
Ytterbium(III) hexafluoroacetylacetonate dihydrate can be synthesized by reacting ytterbium(III) chloride and hexafluoroacetylacetonate in aqueous solution. The reaction is carried out at a temperature of 70-80°C for several hours. The resulting product is then filtered, washed with water, and recrystallized from methanol to give the desired compound.
Applications De Recherche Scientifique
Ytterbium(III) hexafluoroacetylacetonate dihydrate is used in a variety of scientific research applications. It is used as a catalyst for the synthesis of organic and inorganic compounds. It is also used as a reagent for the preparation of various complexes and materials. In addition, it can be used for the synthesis of ytterbium-containing compounds and materials.
Propriétés
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.2H2O.Yb/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h3*1,12H;2*1H2;/b3*2-1-;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWWHEDMKKKXIR-OHYMPEQPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Yb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Yb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F18O8Yb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)



![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)







